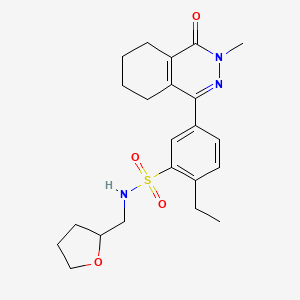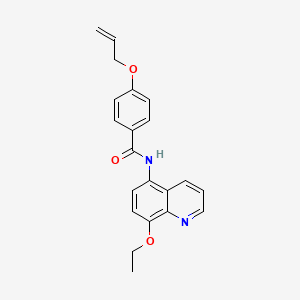![molecular formula C24H19ClN2O3 B11308609 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11308609.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound with a unique structure. Let’s break it down:
-
N-{4-[(2-chlorobenzyl)oxy]benzyl}: : This part of the compound consists of a furan ring attached to a benzyl group via an oxygen atom. The benzyl group itself contains a chlorine substituent.
-
N-(pyridin-2-yl)furan-2-carboxamide: : Here, we have a furan ring connected to a pyridine ring through an amide linkage. The pyridine ring contributes to the compound’s aromatic character.
Vorbereitungsmethoden
The synthetic routes for this compound involve the coupling of various building blocks. One common method is the Suzuki–Miyaura coupling , which is widely used for carbon–carbon bond formation. In this reaction, an organoboron compound (usually an aryl or alkyl boron reagent) reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent plays a crucial role in this process .
Analyse Chemischer Reaktionen
-
Oxidation and Reduction: : The compound can undergo oxidation reactions (e.g., converting a benzylic hydrogen to a carbonyl group) and reduction reactions (e.g., reducing the furan ring to a dihydrofuran).
-
Substitution Reactions: : The chlorine atom in the benzyl group can be substituted with other functional groups (e.g., hydroxyl, amino, or alkyl groups).
-
Common Reagents and Conditions: : Boron-based reagents (such as boronic acids or boronate esters) are essential for Suzuki–Miyaura coupling. Palladium catalysts facilitate the transmetalation step, leading to the desired C–C bond formation.
-
Major Products: : The major products depend on the specific reaction conditions and substituents present. Variations in the boron reagent and the halide partner lead to different products.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : Researchers explore derivatives of this compound for potential drug development. Its unique structure may offer specific biological activities.
-
Materials Science: : The furan and pyridine moieties make it interesting for designing functional materials, such as polymers or sensors.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other furan-containing molecules, pyridine derivatives, and benzyl-substituted compounds. the specific combination of furan, pyridine, and benzyl groups sets this compound apart.
Remember that research in this area is ongoing, and scientists continue to explore the properties and applications of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide.
Eigenschaften
Molekularformel |
C24H19ClN2O3 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c25-21-7-2-1-6-19(21)17-30-20-12-10-18(11-13-20)16-27(23-9-3-4-14-26-23)24(28)22-8-5-15-29-22/h1-15H,16-17H2 |
InChI-Schlüssel |
KKYJCAMIXWEXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308527.png)
![2-Acetyl-4-chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308541.png)
![4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308546.png)
![2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11308550.png)
![6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11308551.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11308564.png)
![2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11308568.png)
![4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11308572.png)
![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11308573.png)
![{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11308576.png)

![1-[3-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308605.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11308608.png)
